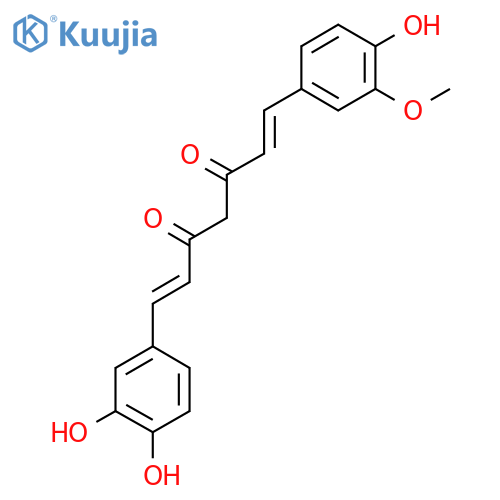Cas no 149732-51-4 (Demethyl Curcumin)

Demethyl Curcumin structure
Demethyl Curcumin 化学的及び物理的性質
名前と識別子
-
- Demethyl Curcumin
- (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- [(4R)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]ACETIC ACID
- MONODEMETHYLCURCUMIN
- Mono-O-Demethylcurcumin
- (1E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-Methoxyphenyl)-1,6-heptadiene-3,5-dione
- 149732-51-4
- O-Demethylcurcumin
- NSC687844
- 1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione
- 1,6-Heptadiene-3,5-dione, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-, (1E,6E)-
- CHEMBL103410
- SCHEMBL3673716
- J-008617
- Q27258483
- MEGxp0_000958
- (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxy-phenyl)hepta-1,6-diene-3,5-dione
- NCGC00169287-01
- (1E,6E)-1-(3,4-Dihydroxy-phenyl)-7-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-diene-3,5-dione
- DTXSID00420209
- NSC-687844
- (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1, 6-diene-3,5-dione
- 1,6-Heptadiene-3,5-dione, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-, (E,E)-
- NS00116353
- BDBM50059987
- 422O27405E
- UNII-422O27405E
- ACon1_000860
- CHEBI:175540
- demethylcurcumin
- (1E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione;
- DB-230169
-
- インチ: InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+
- InChIKey: FFRFJIZJLZXEJX-YPCIICBESA-N
- ほほえんだ: COc1cc(\C=C\C(=O)CC(=O)\C=C\c2ccc(O)c(O)c2)ccc1O.COc1cc(\C=C\C(\O)=C\C(=O)\C=C\c2ccc(O)c(O)c2)ccc1O.COc1cc(\C=C\C(=O)\C=C(/O)\C=C\c2ccc(O)c(O)c2)ccc1O
計算された属性
- せいみつぶんしりょう: 354.11000
- どういたいしつりょう: 354.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- ゆうかいてん: 183-187°C (dec.)
- PSA: 104.06000
- LogP: 3.06690
Demethyl Curcumin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-391560-50mg |
Demethyl Curcumin, |
149732-51-4 | 50mg |
¥2181.00 | 2023-09-05 | ||
| TRC | D230865-100mg |
Demethyl Curcumin |
149732-51-4 | 100mg |
$ 385.00 | 2023-09-08 | ||
| TRC | D230865-500mg |
Demethyl Curcumin |
149732-51-4 | 500mg |
$1607.00 | 2023-05-18 | ||
| TRC | D230865-50mg |
Demethyl Curcumin |
149732-51-4 | 50mg |
$ 218.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391560-50 mg |
Demethyl Curcumin, |
149732-51-4 | 50mg |
¥2,181.00 | 2023-07-10 | ||
| A2B Chem LLC | AE83932-50mg |
Demethyl Curcumin |
149732-51-4 | 50mg |
$329.00 | 2024-04-20 | ||
| TRC | D230865-250mg |
Demethyl Curcumin |
149732-51-4 | 250mg |
$917.00 | 2023-05-18 | ||
| TRC | D230865-25mg |
Demethyl Curcumin |
149732-51-4 | 25mg |
$ 125.00 | 2023-09-08 | ||
| A2B Chem LLC | AE83932-25mg |
Demethyl Curcumin |
149732-51-4 | 25mg |
$240.00 | 2024-04-20 | ||
| A2B Chem LLC | AE83932-100mg |
Demethyl Curcumin |
149732-51-4 | 100mg |
$489.00 | 2024-04-20 |
Demethyl Curcumin 関連文献
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
149732-51-4 (Demethyl Curcumin) 関連製品
- 15001-27-1(3,4-Dimethoxybenzylideneacetone)
- 24939-17-1(Desmethoxycurcumin)
- 160096-59-3(Dimethoxycurcumin)
- 52328-98-0(Dimethylcurcumin)
- 458-37-7(Curcumin)
- 22608-11-3(Demethoxycurcumin)
- 8024-37-1(Curcuma oil)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
